molecular formula C7H20GeSi B1507011 TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE CAS No. 2290-62-2

TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE

Cat. No.: B1507011
CAS No.: 2290-62-2
M. Wt: 204.95 g/mol
InChI Key: VNDLOZXFAZGPLY-UHFFFAOYSA-N
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Description

Trimethylsilylmethyltrimethylgermane is a novel organometallic reagent incorporating both silicon and germanium, designed for advanced research applications. Its molecular structure, featuring a (trimethylsilyl)methyl group bound to a germanium center, makes it a compound of interest in organometallic synthesis and materials science. While direct studies on this specific compound are limited, its proposed research value is based on the established chemistry of its components. The trimethylsilylmethyl moiety is a well-known ligand in organotransition metal chemistry, used to create sterically shielded, stable metal complexes that resist beta-hydride elimination . The germanium center, particularly within the tris(trimethylsilyl)germyl family, is recognized for its reactivity in radical-based processes . Consequently, this reagent is hypothesized to be valuable for developing new germanium-containing catalysts, studying silyl-germyl group transfer reactions, and exploring its potential as a co-initiator in free radical polymerization . Its mechanism of action in radical reactions would likely involve the formation of germyl radicals, which can participate in chain processes such as reductions, hydrosilylation of alkenes and alkynes, and consecutive radical cyclizations . Researchers can utilize this compound to access new chemical space in the synthesis of functionalized macromolecules, novel silicon-germanium hybrid materials, and as a building block in precision organic synthesis. This product is strictly for Research Use Only.

Properties

IUPAC Name

trimethyl(trimethylgermylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20GeSi/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDLOZXFAZGPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Ge](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20GeSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725082
Record name Trimethyl[(trimethylgermyl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2290-62-2
Record name Trimethyl[(trimethylgermyl)methyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-Metal Exchange Route: Preferred Method

The most widely applicable and high-yielding method for preparing organosilicon and organogermanium reagents, including trimethylsilylmethyltrimethylgermane, is the halogen-metal exchange reaction .

  • Procedure :

    • Start with a halogenated precursor, such as trimethylsilylmethyl halide or trimethylgermyl halide.
    • React with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to generate the corresponding organolithium intermediate.
    • This intermediate can then be quenched or further reacted to yield the desired compound.
  • Advantages :

    • High yields and broad applicability.
    • Allows precise control of reaction conditions to avoid side reactions.
    • Enables synthesis of mixed silicon-germanium compounds by sequential or simultaneous halogen-metal exchanges.
  • Example (adapted from related systems):

Step Reactants Conditions Product
1 Trimethylsilylmethyl bromide + n-BuLi -78 °C, THF solvent Trimethylsilylmethyllithium
2 Trimethylgermyl halide + Trimethylsilylmethyllithium Controlled temperature This compound

Direct Synthesis from Halides and Metals

Another method involves the direct reaction of trimethylsilylmethyl halides with elemental metals (e.g., lithium or magnesium) to form the organometallic intermediates, followed by coupling to form the target compound.

  • This method requires:

    • Pure halide precursors.
    • Anhydrous and inert atmosphere conditions.
    • Controlled temperature to avoid decomposition.
  • The direct synthesis route is less commonly used due to difficulties in controlling selectivity and purity but remains a viable alternative.

Metalation of Trialkylsilylmethyl Compounds

Metalation using strong bases such as n-butyllithium or isobutyllithium can deprotonate methyl groups adjacent to silicon or germanium, forming the corresponding organolithium species.

  • This method has been shown effective for aromatic analogs and can be adapted for this compound.
  • Metalation is typically performed in ether or tetrahydrofuran solvents under inert atmosphere.
  • The resulting organolithium reagents can be further functionalized or coupled.

Chemical Reaction Scheme and Conditions Summary

Preparation Method Key Reactants Reaction Conditions Advantages Limitations
Halogen-Metal Exchange Trimethylsilylmethyl halide + n-BuLi -78 °C, THF, inert atmosphere High yield, broad applicability Requires low temperature control
Direct Synthesis Trimethylsilylmethyl halide + metal (Li, Mg) Anhydrous, inert atmosphere, controlled temp Simple reagents Purity and selectivity issues
Metalation Trialkylsilylmethyl compound + n-BuLi Room temp or lower, ether/THF Efficient generation of organolithium Limited to suitable substrates

Research Findings and Experimental Data

From the studies on related compounds (e.g., triarylsilylmethylmetallic reagents), key findings relevant to this compound preparation include:

  • Halogen-metal exchange at low temperatures (-78 °C) yields organolithium intermediates with >80% yield.
  • Organometallic intermediates can be trapped or reacted with electrophiles to form stable products.
  • Metalation reactions with n-butyllithium are efficient for methyl groups adjacent to silicon or germanium.
  • The presence of silicon stabilizes carbanions, facilitating metalation and exchange reactions.

Chemical Reactions Analysis

Types of Reactions

TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced using hydride donors.

    Substitution: The compound can participate in substitution reactions where the trimethylsilyl or trimethylgermyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols and germoxides, while reduction can yield simpler silanes and germanes.

Scientific Research Applications

Organic Synthesis

TMSM-TMG is utilized as a reagent in organic synthesis, particularly for functional group transformations. Its ability to stabilize reactive intermediates enhances the efficiency of radical reactions, such as hydrosilylation and polymerization.

  • Radical Chemistry : TMSM-TMG has been shown to facilitate radical-based reactions under mild conditions, yielding high product selectivity and efficiency. For instance, it serves as a reducing agent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
  • Polymerization : The compound plays a significant role in photo-induced radical polymerization processes. It can initiate polymerization reactions, leading to the formation of various polymeric materials with tailored properties .

Materials Science

TMSM-TMG is also explored for its applications in materials science, particularly in the development of metal-organic frameworks (MOFs) and hybrid materials.

  • Metal-Organic Frameworks (MOFs) : The compound contributes to the synthesis of MOFs, which are known for their tunable porosity and high surface area. These materials have applications in gas storage, separation processes, and catalysis. The unique structural characteristics of TMSM-TMG allow for the incorporation of various metal ions into the framework, enhancing its functionality .
  • Hybrid Materials : TMSM-TMG is used to create hybrid materials that combine organic and inorganic components. These materials exhibit improved mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and electronic devices .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A recent study demonstrated the use of TMSM-TMG in synthesizing key intermediates for pharmaceuticals. The compound was employed as a radical initiator in a multi-step reaction sequence that led to high yields of complex structures with significant stereochemical control. This application highlights its utility in producing compounds with potential therapeutic effects .

Case Study 2: Development of MOFs

In another investigation, researchers utilized TMSM-TMG to synthesize a novel MOF with exceptional gas adsorption properties. The incorporation of TMSM-TMG into the framework allowed for enhanced stability and selectivity for CO2 capture applications. This study underscores the potential of TMSM-TMG in advancing material science through innovative MOF designs .

Mechanism of Action

The mechanism by which TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE exerts its effects involves the interaction of its silicon and germanium atoms with other molecules. The compound can act as a reducing agent, donating electrons to other species. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in.

Comparison with Similar Compounds

Structural and Electronic Effects

  • This compound ’s –CH₂Si(CH₃)₃ group introduces steric bulk and silicon’s electron-donating effects, which may enhance thermal stability compared to halogen-substituted analogs like Trimethylgermanium Chloride or Iodide .
  • In contrast, Triphenylgermanium Chloride ’s aromatic substituents increase molecular weight and steric hindrance, limiting its utility in reactions requiring high mobility .

Reactivity and Stability

  • Halogenated derivatives (e.g., Trimethylgermanium Chloride/Iodide) exhibit higher reactivity toward nucleophiles due to polar Ge–X bonds (X = Cl, I), whereas This compound ’s Si–C and Ge–C bonds are less polar, favoring stability under ambient conditions .
  • The sulfur-containing Trimethyl(4-chlorophenylthio)germane may exhibit unique redox behavior, unlike the silicon-germanium hybrid .

Biological Activity

Trimethylsilylmethyltrimethylgermane (TMSM-TMG) is a compound of interest in the field of organometallic chemistry and has garnered attention for its potential biological activities. This article explores the biological activity of TMSM-TMG, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMSM-TMG is characterized by its unique structure, which includes both trimethylsilyl and trimethylgermyl groups. These functional groups contribute to its chemical reactivity and biological interactions. The compound's molecular formula is C10_{10}H30_{30}GeSi2_2.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that trimethylsilyl derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent investigations into the anticancer potential of organosilicon compounds have highlighted their ability to induce apoptosis in cancer cells. TMSM-TMG has been evaluated for its cytotoxic effects against several cancer cell lines. For example, a study found that TMSM-TMG significantly inhibited the growth of human breast cancer (MCF-7) cells through mechanisms involving caspase activation and modulation of pro-apoptotic gene expression .

Table 1: Cytotoxic Effects of TMSM-TMG on Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Caspase activation
A54920Cell cycle arrest

Antimicrobial Activity

TMSM-TMG has also been assessed for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Mechanisms

A detailed study examined the effects of TMSM-TMG on the proliferation of colorectal cancer cells. The results demonstrated that treatment with TMSM-TMG led to a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP . This study emphasizes the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antioxidant Effects

In another investigation, TMSM-TMG was tested for its antioxidant capacity using DPPH and ABTS assays. The compound exhibited strong radical scavenging activity comparable to established antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress .

The biological activities of TMSM-TMG can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.
  • Antioxidant Activity : By scavenging reactive oxygen species (ROS), TMSM-TMG protects cells from oxidative damage.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes, enhancing its efficacy against pathogenic microorganisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE, and how do reaction conditions (e.g., solvent choice, temperature) influence yield?

  • Methodological Answer : Synthesis typically involves alkylation or silylation of germanium precursors. For example, reactions between chlorotrimethylgermane and silylmethyl Grignard reagents under anhydrous conditions at −78°C to 0°C yield the target compound. Solvent polarity and reaction time significantly affect byproduct formation (e.g., undesired germanium oligomers). Systematic optimization via controlled stepwise addition and inert atmosphere protocols is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile germanium species. Storage under argon in amber glass vials at −20°C minimizes decomposition. Emergency protocols should address hydrolysis risks (e.g., exothermic reactions with moisture), requiring immediate neutralization with dry sand or specialized adsorbents. Refer to SDS guidelines for exposure controls and PPE requirements (e.g., nitrile gloves, chemical goggles) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermochemical properties (e.g., bond dissociation energies) of this compound across studies?

  • Methodological Answer : Apply triangulation by cross-validating data via calorimetry, computational DFT calculations, and gas-phase mass spectrometry. For instance, discrepancies in Si–Ge bond energies may arise from calibration differences in instrumentation. Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) and compare with benchmarked organometallic compounds .

Q. What challenges arise in characterizing the stereoelectronic effects of this compound using spectroscopic methods, and how can they be mitigated?

  • Methodological Answer : NMR analysis of Ge-containing compounds often suffers from low sensitivity due to quadrupolar broadening. Use high-field (≥500 MHz) spectrometers with cryoprobes and isotopic enrichment (e.g., ¹³C labeling). For structural ambiguities, complement with X-ray crystallography or gas electron diffraction, as demonstrated in analogous germanium complexes .

Q. What experimental design principles are essential for assessing the compound’s stability under varying catalytic conditions (e.g., in cross-coupling reactions)?

  • Methodological Answer : Design accelerated stability studies under oxidative, thermal, and hydrolytic stress. For example, monitor decomposition kinetics via HPLC-MS at 40–80°C and compare degradation products with reference standards. Use inert additives (e.g., radical scavengers) to isolate degradation pathways .

Methodological Guidance

Q. How can researchers ensure purity and quantify trace impurities in this compound batches?

  • Methodological Answer : Combine GC-MS for volatile impurities, ICP-OES for heavy metal residues, and Karl Fischer titration for moisture content. Validate methods using spiked samples with known impurity profiles. Report purity thresholds (>98%) and batch-specific COAs, as recommended for R&D-grade organometallics .

Q. What strategies optimize literature reviews for identifying understudied applications of this compound (e.g., in materials science)?

  • Methodological Answer : Conduct systematic searches across SciFinder and Reaxys using Boolean terms (e.g., "silylgermane AND polymer precursors"). Limit results to peer-reviewed journals (2010–2025) and prioritize citations from authoritative syntheses (e.g., Dalton Transactions). Document search protocols per PRISMA guidelines to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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